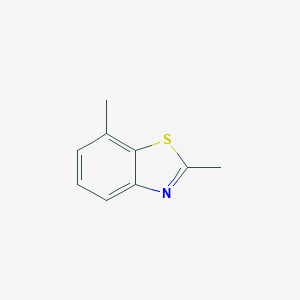

2,7-Dimethyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-6-4-3-5-8-9(6)11-7(2)10-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWLOEHFEYDEDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549762 | |

| Record name | 2,7-Dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-72-8 | |

| Record name | 2,7-Dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,7 Dimethyl 1,3 Benzothiazole and Analogous Benzothiazole Systems

Conventional Synthetic Approaches to Benzothiazole (B30560) Scaffolds

Traditional methods for the synthesis of the benzothiazole framework have long been the cornerstone of heterocyclic chemistry, providing reliable and well-established routes to this important scaffold.

Condensation Reactions with 2-Aminobenzenethiol Derivatives

The most common and widely utilized method for synthesizing benzothiazoles is the condensation of 2-aminobenzenethiol or its derivatives with various carbonyl-containing compounds. mdpi.comjchemrev.comrsc.orgekb.eg This approach is valued for its straightforward nature and the ready availability of starting materials. jchemrev.com

The reaction typically involves the nucleophilic attack of the amino group of 2-aminobenzenethiol on the carbonyl carbon of an aldehyde, ketone, carboxylic acid, or acyl chloride, followed by an intramolecular cyclization and subsequent dehydration or elimination to form the benzothiazole ring. ekb.eg For instance, the condensation of 2-aminobenzenethiol with aromatic aldehydes can be achieved by refluxing in a solvent like toluene. mdpi.com Various catalysts, including both homogeneous and heterogeneous systems, have been employed to facilitate this transformation. ijbpas.com For example, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) has been used to catalyze the reaction between 2-aminothiophenol (B119425) and aldehydes at room temperature, providing excellent yields. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzenethiol | Aromatic Aldehydes | Refluxing toluene | 2-Arylbenzothiazoles | mdpi.com |

| 2-Aminothiophenol | Aldehydes | H2O2/HCl, Ethanol, RT | 2-Substituted benzothiazoles | mdpi.com |

| 2-Aminobenzenethiol | Carboxylic Acids | Methanesulfonic acid/Silica gel | 2-Substituted benzothiazoles | mdpi.com |

| 2-Aminobenzenethiol | Nitriles | Copper catalyst | 2-Substituted benzothiazoles | mdpi.com |

Intramolecular Cyclization Pathways for Benzothiazole Ring Formation

Another classical and effective strategy for constructing the benzothiazole ring system involves the intramolecular cyclization of appropriately substituted precursors. This method often relies on the formation of a carbon-sulfur bond within the molecule to close the thiazole (B1198619) ring.

A prominent example is the Jacobsen cyclization, which utilizes the radical cyclization of thiobenzanilides. researchgate.net This reaction can be initiated by oxidizing agents like potassium ferricyanide. researchgate.net Another approach involves the intramolecular cyclization of thioformanilides, which can be induced by reagents such as 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) at room temperature. organic-chemistry.org Furthermore, the intramolecular cyclization of N-(2-chlorophenyl)benzothioamides can be catalyzed by copper(II) complexes to yield 2-substituted benzothiazoles. bohrium.comindexcopernicus.com These methods provide a versatile means to access a variety of benzothiazole derivatives. researchgate.net

Modern and Sustainable Synthetic Strategies

Electrochemical Synthesis for Environmentally Benign Production

Electrochemical synthesis has emerged as a powerful and green alternative for the production of benzothiazole derivatives. benthamdirect.comrsc.org This method utilizes electricity to drive chemical reactions, often eliminating the need for external chemical oxidants and reducing the generation of toxic byproducts. rsc.orgresearchgate.net

One such approach involves the intramolecular dehydrogenative C-S cross-coupling of N-aryl thioamides under undivided electrolytic conditions, which can produce benzothiazoles in high yields without the need for metal catalysts or chemical oxidants. rsc.org Another electrochemical method achieves the synthesis of 2-substituted benzothiazoles from the reaction of bis(2-aminophenyl)disulfides with aromatic aldehydes using a simple graphite-iron electrode combination. benthamdirect.com These electrochemical protocols represent a significant advancement in sustainable chemistry, offering facile and eco-friendly pathways to benzothiazole synthesis. benthamdirect.com

| Starting Material | Reaction Type | Key Features | Product Yield | Reference |

| N-aryl thioamides | Intramolecular dehydrogenative C-S cross-coupling | External oxidant-free, undivided electrolysis | Up to 99% | rsc.org |

| bis(2-aminophenyl)disulfides and aromatic aldehydes | Amalgamation under electrode influence | Aqueous phase, catalyst-free | 64% - 91% | benthamdirect.com |

| N-arylthioamides | Dehydrogenative C-S bond formation | Catalyst and supporting electrolyte-free, continuous flow | Good to excellent | nih.gov |

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has gained considerable attention as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comscispace.com This technique has been successfully applied to the synthesis of benzothiazole derivatives, offering a more efficient and environmentally friendly approach. derpharmachemica.com

For example, the condensation of 2-aminothiophenol with aromatic aldehydes can be significantly accelerated under microwave irradiation, often in the absence of a solvent or using green solvents like glycerol. ijbpas.comorganic-chemistry.org In some cases, the reaction time can be reduced from hours to just a few minutes, with improved product yields. scispace.comsemanticscholar.org This rapid and efficient method highlights the potential of microwave technology in the synthesis of biologically active benzothiazole compounds. derpharmachemica.comsemanticscholar.org

| Reactants | Conditions | Advantages | Reference |

| 2-Amino-6-substituted benzothiazoles, Benzaldehyde | Microwave irradiation (160 Watt, 1-1.5 min) | Reduced reaction time, improved yield | semanticscholar.org |

| 2-Aminothiophenol, Aromatic aldehydes | Microwave irradiation, [pmIm]Br (ionic liquid) | Solvent and catalyst-free, recyclable ionic liquid | organic-chemistry.org |

| 2-Amino-6-nitro benzothiazole, 3,5-diiodosalicylaldehyde | Microwave irradiation (450W, 8-10 min) | Short reaction time, good yield, eco-friendly | scispace.com |

Transition Metal-Catalyzed Coupling Reactions for Benzothiazole Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application in the formation of benzothiazoles has provided access to a wide range of derivatives with high efficiency and selectivity. eie.gr Catalysts based on metals like palladium and copper are commonly employed in these transformations. researchgate.netindexcopernicus.com

Copper-catalyzed reactions have been particularly useful. For instance, the intramolecular C-S bond formation in N-(2-chlorophenyl)benzothioamides can be catalyzed by a copper(II)-BINAM complex to afford 2-substituted benzothiazoles. indexcopernicus.com Another copper-catalyzed approach involves the tandem reaction of 2-iodobenzenamine with isothiocyanates to produce 2-aminobenzothiazoles under mild conditions. acs.org Palladium catalysts have also been utilized for the intramolecular C-S bond formation through cross-coupling between an aryl halide and a thiourea (B124793) functionality. researchgate.netindexcopernicus.com These methods demonstrate the power of transition metal catalysis in constructing the benzothiazole scaffold. nih.gov

| Catalyst System | Reactants | Reaction Type | Key Advantage | Reference |

| Copper(II)-BINAM | N-(2-chlorophenyl)benzothioamides | Intramolecular coupling-cyclization | Mild reaction conditions | indexcopernicus.com |

| Copper(I) iodide | 2-Iodobenzenamine, Isothiocyanates | Tandem reaction | Mild conditions, practical route | acs.org |

| Palladium/C | o-Iodothiobenzanilide derivatives | Ligand-free cyclization | Room temperature, high yield | organic-chemistry.org |

| RuCl3 | N-arylthioureas | Intramolecular oxidative coupling | One-pot process | nih.gov |

Multicomponent Reactions for Diversified Benzothiazole Derivatives

Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex heterocyclic compounds like benzothiazole derivatives from simple and readily available starting materials in a single step. These reactions offer significant advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds by varying the constituent components. nih.govpreprints.org

One notable approach involves a three-component reaction for the synthesis of 2-arylbenzothiazoles. This method utilizes haloanilines, stable and non-toxic arylacetic acids or benzyl (B1604629) chlorides, and elemental sulfur. The reaction is catalyzed by copper acetate (B1210297) and is scalable, tolerating a wide range of functional groups to produce the desired products in good to excellent yields. nih.gov Another catalyst- and additive-free three-component method reacts aromatic amines, aliphatic amines, and elemental sulfur, with dimethyl sulfoxide (B87167) (DMSO) acting as the oxidant. acs.org

The versatility of 2-aminobenzothiazole (B30445) as a building block is frequently exploited in MCRs to create fused heterocyclic systems. For instance, the reaction of 2-aminobenzothiazole, various aldehydes, and 1,3-dicarbonyl compounds (such as dimedone or barbituric acid) can produce complex fused-ring systems like pyrimido[2,1-b] nih.govCurrent time information in Bangalore, IN.benzothiazoles and nih.govCurrent time information in Bangalore, IN.benzothiazolo[3,2-a]quinazolines. arkat-usa.org These reactions often proceed under mild conditions and can be catalyzed by acids like acetic acid or hydrochloric acid. nih.govarkat-usa.org Glycerol-based sulfonic acid has also been employed as a green, metal-free catalyst for similar transformations. nih.gov

Furthermore, isocyanide-based MCRs provide access to other classes of benzothiazole derivatives. A three-component reaction of benzothiazole, an isocyanide derivative, and dimethyl 2-benzylidenemalonate, catalyzed by a magnesium complex, yields functionalized hydrothiazole derivatives with high enantioselectivity and good yields. preprints.orgfrontiersin.org These examples underscore the power of MCRs to rapidly construct diverse libraries of benzothiazole-containing molecules, which could be adapted for the synthesis of specifically substituted analogues like 2,7-dimethyl-1,3-benzothiazole by selecting appropriately substituted precursors.

Table 1: Examples of Multicomponent Reactions for Benzothiazole Derivative Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Haloaniline | Arylacetic Acid / Benzyl Chloride | Elemental Sulfur | Copper Acetate | 2-Arylbenzothiazoles nih.gov |

| Aromatic Amine | Aliphatic Amine | Elemental Sulfur | DMSO (oxidant), Catalyst-free | 2-Substituted Benzothiazoles acs.org |

| 2-Aminobenzothiazole | Aldehyde | Dimedone | Glycerol-based Sulfonic Acid | Fused Quinazoline Hybrids nih.gov |

| 2-Aminobenzothiazole | Arylglyoxal | Barbituric Acid | Acetic Acid | nih.govCurrent time information in Bangalore, IN.Benzothiazolo[3,2-a]quinazolines arkat-usa.org |

| Benzothiazole | Isocyanide | Dimethyl 2-benzylidenemalonate | Mg(OTf)₂/L-RaPr₂ | Hydrothiazole Derivatives preprints.orgfrontiersin.org |

Strategies for Regioselective Functionalization and Methylation of the Benzothiazole Nucleus

Direct functionalization of the pre-formed benzothiazole core is a critical strategy for introducing molecular diversity and fine-tuning the properties of these heterocycles. Achieving regioselectivity—the ability to introduce substituents at specific positions on the benzene (B151609) ring—is a significant challenge due to the similar reactivity of the C-H bonds. nih.gov

Recent advances have provided powerful tools for the targeted functionalization of the benzothiazole nucleus. Palladium-catalyzed C-H activation has been successfully employed for the direct arylation of benzothiazoles. A phosphine-free method using a palladium chloride catalyst facilitates the arylation exclusively at the C7 position with various bromoarenes, showing high tolerance for sensitive functional groups. nih.gov In a related heterocyclic system, 2,1,3-benzothiadiazole, iridium-catalyzed C-H borylation has been shown to provide versatile 5-boryl or 4,6-diboryl intermediates. These borylated compounds can then undergo a variety of subsequent reactions, including ipso-substitution and ortho-directed functionalizations, to install groups at the C4, C5, C6, and C7 positions. diva-portal.org This highlights a potential pathway for achieving regiocontrol in the functionalization of the benzothiazole skeleton.

Methylation represents a key functionalization for modifying the electronic and steric properties of the benzothiazole scaffold. A novel iodine-promoted ring-opening methylation has been developed using dimethyl sulfite (B76179) as a safe and inexpensive methylating agent. rsc.orgrsc.org In this one-pot reaction, the benzothiazole ring is opened and subsequently methylated on both the nitrogen and the newly formed sulfur moiety, yielding N-methyl-N-(o-methylthio)phenyl amides. rsc.org This transformation is promoted by the formation of a halogen bond between iodine and the nitrogen atom of the benzothiazole, which facilitates the ring decomposition under basic conditions. rsc.org This method is compatible with both electron-rich and electron-poor substituents on the benzothiazole ring. rsc.org Additionally, N-methylation can occur at the thiazole nitrogen using reagents like methyl iodide to form 2-methylthio-3-methylbenzothiazolium salts, which can be valuable intermediates for further synthesis. smolecule.com

Table 2: Regioselective Functionalization and Methylation Reactions of the Benzothiazole System

| Reaction Type | Reagents/Catalyst | Position(s) Functionalized | Product/Intermediate |

| C-H Arylation | Bromoarenes, PdCl₂, PivOK | C7 | C7-Arylbenzothiazoles nih.gov |

| C-H Borylation (on 2,1,3-Benzothiadiazole) | B₂pin₂, Ir-catalyst | C5 or C4/C6 | Borylated Benzothiadiazoles diva-portal.org |

| Ring-Opening Methylation | Dimethyl Sulfite, Base, Iodine | N and S atoms (after ring opening) | N-methyl-N-(o-methylthio)phenyl amides rsc.orgrsc.org |

| N-Methylation | Methyl Iodide | N3 | 3-Methylbenzothiazolium Salts smolecule.com |

Based on a thorough search of available scientific literature, specific experimental and computational data for the compound This compound is not sufficiently available to construct the detailed article as outlined. The provided search results and broader inquiries did not yield the specific spectroscopic (NMR, UV-Vis, IR/Raman) or computational (DFT, FMO) characterization data required to populate the requested sections and subsections for this particular molecule.

Therefore, it is not possible to generate the article focusing solely on this compound with the required level of scientific detail and adherence to the strict outline provided.

Advanced Spectroscopic Characterization and Computational Analyses of 2,7 Dimethyl 1,3 Benzothiazole and Its Derivatives

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the three-dimensional charge distribution of a molecule, thereby identifying its reactive sites. This technique is instrumental in understanding and predicting the chemical behavior of 2,7-dimethyl-1,3-benzothiazole and its derivatives. By mapping the electrostatic potential onto the electron density surface, regions prone to electrophilic and nucleophilic attack can be readily identified.

In MEP maps, different colors represent varying electrostatic potential values. Typically, red and yellow areas indicate negative potential, highlighting regions with high electron density that are susceptible to electrophilic attack. Conversely, blue areas denote positive potential, signifying electron-deficient regions that are attractive to nucleophiles. Green areas represent neutral or near-zero potential.

For benzothiazole (B30560) derivatives, MEP analysis reveals that the nitrogen and sulfur atoms of the thiazole (B1198619) ring are generally electron-rich, making them potential sites for electrophilic interaction. scirp.orgresearchgate.net The distribution of these potentials can be influenced by the nature and position of substituents on the benzothiazole core. In the case of this compound, the methyl groups, being electron-donating, can further modulate the electron density on the heterocyclic and benzene (B151609) rings.

Studies on related benzothiazole structures have demonstrated the utility of MEP in predicting intermolecular interactions, such as hydrogen bonding patterns, which are vital for understanding molecular recognition processes. scirp.orgproteobiojournal.com The insights gained from MEP maps are valuable for designing new derivatives with tailored reactivity and for predicting their potential biological activities by identifying key pharmacophoric features. proteobiojournal.com

The MEP analysis is often performed using Density Functional Theory (DFT) calculations, for instance, at the B3LYP/6-311+G(d,p) level of theory, to generate the electrostatic potential surfaces. mdpi.com The resulting maps provide a visual and intuitive understanding of the molecule's reactivity landscape.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful theoretical method used to study intramolecular interactions, charge delocalization, and the stability of molecules like this compound. It provides a quantitative description of bonding in terms of localized one-center (lone pairs) and two-center (bonds) elements, which aligns with the chemist's Lewis structure picture. uni-muenchen.de

The core of NBO analysis lies in the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. scirp.orguni-muenchen.de A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

In the context of this compound, the lone pairs on the nitrogen and sulfur atoms are expected to be significant donor orbitals. The π orbitals of the fused aromatic system also act as important donors. The corresponding antibonding orbitals (π* and σ*) serve as acceptors. The delocalization of electron density from the methyl groups into the ring system can also be quantified.

NBO analysis can be performed at various levels of theory, such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G**). mdpi.com The results provide detailed insights into the nature of chemical bonds, charge distribution, and the specific intramolecular interactions that govern the molecule's stability and conformational preferences. scirp.org This information is invaluable for understanding the fundamental electronic properties of this compound and for predicting how structural modifications will affect its behavior.

Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational stability and ligand-target interactions. For this compound and its derivatives, MD simulations can elucidate how the molecule behaves in a biological environment, such as its interaction with a protein target.

The process of an MD simulation involves calculating the forces between atoms and using these forces to predict their motion over time. This generates a trajectory of the molecule's positions and velocities, from which various properties can be analyzed. Key parameters evaluated during MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

RMSD is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of a simulation suggests that the system has reached equilibrium and the ligand is stably bound within the target's active site. frontiersin.orgnih.gov For instance, RMSD values fluctuating between 1.0 and 2.0 Å can indicate good conformational stability of a ligand-protein complex. frontiersin.orgnih.gov

RMSF, on the other hand, measures the fluctuation of individual atoms or residues from their average position. This helps to identify flexible regions of the molecule or the protein.

In the context of drug design, MD simulations are often performed after molecular docking to validate the predicted binding mode and to assess the stability of the ligand-protein complex. nih.gov These simulations can reveal crucial information about the dynamic nature of the interactions, including the formation and breaking of hydrogen bonds and other non-covalent interactions over time. researchgate.net By understanding the dynamic behavior of this compound and its derivatives when interacting with a biological target, researchers can gain valuable insights for the rational design of more potent and selective molecules. nih.gov The simulations are typically carried out using force fields like CHARMM or AMBER and software packages such as GROMACS or Desmond. frontiersin.orgsci-hub.se

Quantum Chemical Calculations for Prediction of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for predicting a wide range of molecular properties of this compound and its derivatives. sciengine.com These computational methods allow for the determination of electronic structure, reactivity, and spectroscopic properties with a high degree of accuracy.

A fundamental aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. proteobiojournal.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity and lower stability. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. scirp.org These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (μ²/2η, where μ is the chemical potential, -(I+A)/2). mdpi.com

These calculations are typically performed using software like Gaussian, with functionals such as B3LYP and basis sets like 6-311G(d,p) or 6-311++G**. nih.govnih.govacs.org The predicted properties can be used to compare the reactivity of different derivatives, understand structure-activity relationships, and guide the synthesis of new compounds with desired characteristics. sciengine.comworldscientific.com For example, a study on benzothiazole derivatives might reveal that certain substituents significantly lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity. scirp.org

Table of Calculated Quantum Chemical Properties for Benzothiazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | ΔE (eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) |

| Benzothiazole (BTH) | - | - | - | - | 0.1511 | - |

| 2-Hydroxybenzothiazole | - | - | 0.2058 | - | - | - |

| 2-Methylthiobenzothiazole | - | - | 0.1841 | 0.153 | 6.5372 | 0.1375 |

Note: The data in this table is illustrative and compiled from various studies on benzothiazole derivatives. The exact values for this compound would require specific calculations. scirp.org

Investigation of Biological Activities and Mechanistic Pathways of 2,7 Dimethyl 1,3 Benzothiazole Derivatives

Pre-clinical Anti-proliferative and Cytotoxic Studies

While the broader class of benzothiazole (B30560) derivatives has shown significant potential as anticancer agents, specific research focusing solely on 2,7-dimethyl-1,3-benzothiazole is limited. nih.govresearchgate.net Some studies have evaluated "dimethyl" derivatives without specifying the substitution pattern, noting moderate anticancer activity. globalresearchonline.net For instance, certain Ru(III) complexes containing a methylbenzothiazole ligand have demonstrated cytotoxic activity against human leukemic cell lines, though the exact isomer was not defined. nih.gov Similarly, a substituted phenylamino-based methoxy (B1213986) methylbenzothiazole derivative showed potent cytotoxicity against HeLa cells. nih.gov

The anticancer effects of benzothiazole derivatives are attributed to several mechanisms of action, although these have not been specifically confirmed for the 2,7-dimethyl substituted variants.

Kinase Activity Inhibition: Many benzothiazole derivatives function as kinase inhibitors, which is a critical mechanism for anticancer activity. researchgate.netnih.gov They can target various kinases involved in cell signaling pathways that are often dysregulated in cancer, such as PI3Kβ. mdpi.com Benzobisthiazole scaffolds, which feature a related core structure, have been identified as novel inhibitors for the CLK kinase family. acs.org

DNA Intercalation: Certain planar polyaromatic benzothiazole compounds are capable of inserting themselves between the base pairs of DNA. sci-hub.sesaspublishers.com This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. sci-hub.sesaspublishers.com Naphthalimide-benzothiazole hybrids, for example, have been reported as DNA-intercalating agents with significant cytotoxicity against various cancer cell lines. tandfonline.com Copper(II) complexes of 2-(4′-aminophenyl)benzothiazole have also been shown to interact with DNA via intercalation. mdpi.com

Interference with Microtubule Dynamics: Disruption of microtubule function is another mechanism by which some benzothiazole derivatives exert their anticancer effects. This interference inhibits cell division and can induce apoptosis.

Researchers have identified several specific molecular targets for the broader class of benzothiazole derivatives. While these are plausible targets for 2,7-dimethyl derivatives, direct inhibitory studies are needed for confirmation.

EGFR and VEGFR-2: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key tyrosine kinases in cancer progression. Benzothiazole derivatives have been designed as potential inhibitors of both EGFR and VEGFR-2. tandfonline.comresearchgate.net For instance, new 2-aminobenzothiazole (B30445) hybrids have shown promise as VEGFR-2 inhibitors. tandfonline.com

Topoisomerases: Topoisomerases are enzymes essential for managing DNA topology during replication and transcription, making them established targets for cancer chemotherapy. Benzothiazole derivatives have been reported as inhibitors of DNA topoisomerase. researchgate.net

Antimicrobial Efficacy Research

Derivatives of this compound have been more specifically investigated for their antimicrobial properties. Structure-activity relationship (SAR) studies have indicated that methyl substitution at the 7-position of the benzothiazole ring can enhance antibacterial activity. nih.gov

Research has demonstrated the efficacy of dimethylbenzothiazole derivatives against both Gram-positive and Gram-negative bacteria. A study involving metal complexes of ligands derived from 2-hydrazinyl-5,7-dimethyl-1,3-benzothiazole showed antimicrobial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ijesi.org Another study highlighted that a methyl group at the 7-position of the benzothiazole ring led to enhanced antibacterial action against S. aureus, Bacillus subtilis (Gram-positive), and E. coli (Gram-negative). nih.gov Similarly, other derivatives with substitutions at the 7-position have shown improved antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov

| Compound Derivative | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Metal complexes of 2-{[2-(5,7-dimethyl-1,3-benzothiazol-2-yl) hydrazinylidene] methyl}phenol | Staphylococcus aureus | Antibacterial efficacy observed | ijesi.org |

| Metal complexes of 2-{[2-(5,7-dimethyl-1,3-benzothiazol-2-yl) hydrazinylidene] methyl}phenol | Escherichia coli | Antibacterial efficacy observed | ijesi.org |

| Benzothiazole derivative with 7-methyl substitution (Compound 43a) | Staphylococcus aureus | Enhanced antibacterial action | nih.gov |

| Benzothiazole derivative with 7-methyl substitution (Compound 43a) | Bacillus subtilis | Enhanced antibacterial action | nih.gov |

| Benzothiazole derivative with 7-methyl substitution (Compound 43a) | Escherichia coli | Enhanced antibacterial action | nih.gov |

Derivatives of 5,7-dimethyl-1,3-benzothiazole (B11761214) have also been assessed for their effectiveness against fungal pathogens. Metal complexes derived from this scaffold were tested for antifungal efficacy against Aspergillus niger and Cladosporium. ijesi.org The broader class of 2-aminobenzothiazole derivatives has demonstrated notable activity against various Candida species, including C. albicans, C. parapsilosis, and C. tropicalis. ucl.ac.be

The antimicrobial effects of benzothiazole derivatives are linked to the inhibition of several key microbial enzymes. nih.govnih.gov While these mechanisms are established for the general benzothiazole class, they represent probable modes of action for 2,7-dimethyl derivatives pending specific investigation.

Dihydroorotase Inhibition: Dihydroorotase is a crucial enzyme in the pyrimidine (B1678525) biosynthesis pathway for bacteria and fungi. mdpi.comnih.gov Inhibition of this enzyme disrupts nucleic acid synthesis. mdpi.com Some benzothiazole compounds have been shown to be effective inhibitors of E. coli dihydroorotase, a mechanism that may contribute to their antimicrobial properties. mdpi.comnih.gov

MurB Inhibition: Uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govmdpi.com Molecular docking studies suggest that benzothiazole derivatives can inhibit E. coli MurB, representing a likely mechanism for their antibacterial action. researchgate.netnih.gov

14α-Lanosterol Demethylase Inhibition: This enzyme, also known as CYP51, is a key part of the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govacs.org Ergosterol is vital for fungal cell membrane integrity. Azole antifungal drugs commonly target this enzyme, and docking studies indicate that benzothiazole derivatives may also exert their antifungal effects through the inhibition of 14α-lanosterol demethylase. nih.govmdpi.com

Activity against Clinically Relevant Drug-Resistant Microbial Strains (e.g., MRSA, MDR E. coli)

A comprehensive search of scientific databases reveals a lack of specific studies investigating the activity of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli (MDR E. coli). While other substituted benzothiazole derivatives have demonstrated activity against such resistant pathogens, data pertaining to the 2,7-dimethyl configuration is not currently available.

Anti-tubercular Activity and Target Enzyme Inhibition (e.g., DprE1)

There is no specific information in the available scientific literature regarding the anti-tubercular properties of this compound derivatives or their potential inhibitory effects on key mycobacterial enzymes like decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). Research on benzothiazoles as anti-tubercular agents is an active field, but studies have not specifically reported on the efficacy or mechanism of action for the 2,7-dimethyl substituted variant.

Enzyme Inhibition and Receptor Binding Studies

Modulatory Effects on Key Enzymes and Biological Pathways

Detailed studies on the modulatory effects of this compound derivatives on specific enzymes or biological pathways are not present in the reviewed literature. The broader benzothiazole class is known to interact with a variety of enzymes, but these findings have not been specifically attributed to or investigated for derivatives with the 2,7-dimethyl substitution pattern.

Ligand-Target Interactions and Binding Affinity Analysis

Similarly, there is a scarcity of research on the ligand-target interactions and binding affinity of this compound derivatives. Molecular docking simulations, structure-activity relationship (SAR) studies, and binding affinity assays are crucial for understanding the therapeutic potential of a compound; however, such analyses for this specific chemical entity have not been published.

Photophysical Properties and Advanced Applications in Material Science

Intrinsic Luminescence and Fluorescence Characteristics

The inherent ability of 2,7-Dimethyl-1,3-benzothiazole and its derivatives to emit light underpins their utility in various advanced applications. This section explores the fundamental principles governing their fluorescence, including quantum yield, Stokes shift, and the intriguing phenomena of aggregation-induced emission and quenching.

Fluorescence Quantum Yield and Stokes Shift Determination

The efficiency of the fluorescence process in benzothiazole (B30560) derivatives is quantified by the fluorescence quantum yield (ΦF), which represents the ratio of photons emitted to photons absorbed. Studies on various benzothiazole-based fluorophores have demonstrated that their quantum yields can be significantly influenced by their molecular structure and environment. For instance, certain benzothiazole-difluoroborate dyes exhibit quantum yields ranging from nearly zero to almost 100%, highlighting the profound impact of substituent groups on their emissive properties.

A key characteristic of fluorescent molecules is the Stokes shift, the difference between the maximum wavelengths of absorption and emission. Benzothiazole derivatives are known to exhibit large Stokes shifts, a desirable feature that minimizes self-absorption and enhances detection sensitivity in practical applications. The magnitude of the Stokes shift can also be correlated with the fluorescence quantum yield, providing insights into the molecular motions and non-radiative decay pathways within the excited state.

Table 1: Photophysical Properties of Selected Benzothiazole Derivatives

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Benzothiazole Derivative 1 | 345.0 | 447.0 | 6614 | 0.004 |

| Benzothiazole Derivative 2 | 362.5 | 412.0 | 3314 | 0.98 |

| Benzothiazole Derivative 3 | 339.5 | 406.0 | 4825 | 0.28 |

Phenomena of Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ)

A fascinating aspect of many benzothiazole derivatives is their emission behavior in different states of aggregation. While many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in concentrated solutions or the solid state due to intermolecular interactions, some benzothiazole-based compounds exhibit the opposite phenomenon known as aggregation-induced emission (AIE). nih.gov In AIE-active molecules, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission. nih.gov This property is particularly valuable for applications in solid-state devices and biological imaging, where high concentrations of the fluorophore are often required. nih.gov The interplay between AIE and ACQ in benzothiazole systems is a subject of ongoing research, with the potential to design materials with tailored solid-state luminescence.

Photostability and Excited-State Intramolecular Proton Transfer (ESIPT) Processes

The photostability of a fluorophore is a critical parameter for its practical use, determining its resistance to photodegradation under illumination. Benzothiazole derivatives often exhibit good photostability, a feature that can be further enhanced through molecular design.

A key photophysical process observed in many hydroxyl-substituted benzothiazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In the excited state, a proton is transferred from a donor group (like a hydroxyl group) to an acceptor atom within the same molecule, leading to the formation of a transient tautomer with a distinct, large Stokes-shifted emission. nih.govmdpi.com This process contributes to the large Stokes shifts observed in these compounds and can enhance their photostability. The ESIPT phenomenon is highly sensitive to the molecular environment, making ESIPT-capable benzothiazoles promising candidates for sensing applications.

Design and Development of Fluorescent Probes and Chemosensors

The unique photophysical properties of this compound and its analogs have spurred the development of novel fluorescent probes and chemosensors for a wide range of analytical targets.

Applications in Biological Imaging and Sensing (e.g., Amyloid Aggregates, Reactive Oxygen Species, Aldehydes, Metal Ions)

The benzothiazole scaffold has proven to be a versatile platform for the design of fluorescent probes for various biological analytes. For instance, derivatives of benzothiazole have been developed as imaging agents for amyloid-β aggregates, which are implicated in Alzheimer's disease. These probes typically exhibit enhanced fluorescence upon binding to the amyloid fibrils.

Furthermore, benzothiazole-based sensors have been designed to detect reactive oxygen species (ROS), such as hydrogen peroxide, which are important signaling molecules and markers of oxidative stress in biological systems. Similarly, probes for the detection of aldehydes, which can be indicators of lipid peroxidation and cellular damage, have been developed. The sensing mechanism often involves a specific chemical reaction between the analyte and the probe, leading to a change in the fluorescence signal.

The coordination of metal ions can also significantly modulate the fluorescence properties of benzothiazole derivatives. This has led to the creation of chemosensors for various metal ions, including biologically important ones like zinc (Zn²⁺) and copper (Cu²⁺), as well as toxic heavy metal ions. nih.gov The binding of the metal ion can either enhance ("turn-on") or quench ("turn-off") the fluorescence of the probe.

Ratiometric Sensing Strategies

To improve the accuracy and reliability of fluorescence sensing, ratiometric probes are often designed. nih.gov These probes exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon binding to the analyte. nih.gov This approach can correct for variations in probe concentration, excitation intensity, and environmental factors. Benzothiazole-based ratiometric sensors have been successfully developed for metal ions, where the coordination event induces a significant shift in the emission spectrum. nih.gov

Utilization in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications

There is no available research data detailing the use or performance of this compound as an emitter, host, or charge-transport material in OLEDs or other electroluminescent applications.

Optical Brighteners, Organic Scintillators, and Laser Dyes

No studies have been identified that investigate the efficacy of this compound as an optical brightener, an organic scintillator for radiation detection, or as a gain medium in laser dyes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Methyl Substitutions (e.g., at 2,7-positions) on Biological Potency and Selectivity

The biological significance of the benzothiazole (B30560) nucleus can be significantly altered by the introduction of substituents. scispace.com The position and nature of these substituents are key determinants of the resulting compound's potency and selectivity. mdpi.com Literature on benzothiazole derivatives suggests that substitutions at various positions, including C2, C4, C5, C6, and C7, can enhance or diminish biological effects such as anticancer, antimicrobial, or anti-inflammatory activities. pcbiochemres.combenthamscience.com

The combined electronic and steric effects of the 2- and 7-methyl groups would be expected to create a distinct profile compared to other dimethyl-substituted isomers (e.g., 5,6-dimethylbenzothiazole derivatives), potentially leading to unique interactions with target enzymes or receptors. researchgate.net However, without direct comparative biological data for 2,7-Dimethyl-1,3-benzothiazole, a precise quantitative analysis of its potency and selectivity remains an area for future investigation.

Correlation between Molecular Architecture and Spectroscopic/Photophysical Properties

The molecular architecture of a compound directly governs its spectroscopic and photophysical properties. The fusion of the benzene (B151609) and thiazole (B1198619) rings in benzothiazole creates a bicyclic aromatic system whose properties are fine-tuned by substituents. core.ac.uk The addition of methyl groups at the 2 and 7 positions is expected to alter the electron density distribution and molecular orbitals, thereby influencing its spectral characteristics.

The expected spectroscopic characteristics for this compound based on general principles are summarized below.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Observations | Influence of 2,7-Dimethyl Substitution |

| ¹H NMR | Aromatic protons would appear in the range of ~7.0-8.0 ppm. Two distinct singlet peaks for the two methyl groups would be expected. | The precise chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the methyl groups relative to unsubstituted benzothiazole. |

| ¹³C NMR | Signals for aromatic carbons and two distinct signals for the methyl carbons would be present. The C2 carbon would be significantly affected by the attached methyl group. | Methyl substitution typically causes a downfield shift (deshielding) at the carbon of substitution and can have minor shielding/deshielding effects on adjacent carbons. chemicalbook.com |

| UV-Vis Absorption | The molecule would exhibit characteristic absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. | Methyl groups may cause a slight bathochromic (red) shift in the absorption maxima compared to the parent benzothiazole due to their electron-donating effect. |

| Fluorescence | Many benzothiazole derivatives are fluorescent. nih.gov The emission properties would depend on the solvent environment and the efficiency of radiative vs. non-radiative decay pathways. | The methyl groups could influence the fluorescence quantum yield and Stokes shift by altering the geometry of the excited state and the rates of internal conversion or intersystem crossing. nih.govmdpi.com |

This table is predictive and based on established principles of spectroscopy and the known effects of methyl substitutions on aromatic systems. Experimental verification is required.

Rational Design Principles for the Development of Optimized Benzothiazole Derivatives

The rational design of novel therapeutic agents hinges on a clear understanding of structure-activity and structure-property relationships. nih.govnih.gov Although detailed biological and photophysical data for this compound is limited, the general principles derived from the broader class of benzothiazoles can guide the development of optimized derivatives.

Modulation of Lipophilicity and Steric Profile : The inclusion of methyl groups, as seen in the 2,7-dimethyl configuration, increases lipophilicity, which can enhance membrane permeability and access to intracellular targets. The steric bulk introduced at these positions can be exploited to achieve selectivity for a specific binding pocket on a target protein, discriminating against off-targets where such bulk is not tolerated. mdpi.com

Tuning Electronic Properties : The electron-donating nature of methyl groups can be used to modulate the electronic environment of the benzothiazole ring system. This can be crucial for optimizing π-π stacking, hydrogen bonding, or other non-covalent interactions with a biological target. mdpi.com For applications in materials science or as fluorescent probes, modifying the substitution pattern allows for the fine-tuning of HOMO-LUMO gaps to achieve desired absorption and emission wavelengths. nih.gov

Scaffold for Further Derivatization : The 2,7-dimethylbenzothiazole core can serve as a foundational scaffold. Based on a lead compound's activity, further modifications can be planned. For example, if initial screening reveals promising activity, other functional groups could be introduced onto the methyl groups or at other available positions on the aromatic ring (C4, C5, C6) to explore additional binding interactions and improve potency or selectivity. This iterative process of design, synthesis, and testing is central to modern drug discovery. researchgate.netbue.edu.eg

Conclusion and Future Perspectives in 2,7 Dimethyl 1,3 Benzothiazole Research

Summary of Key Academic Contributions and Existing Research Gaps

Academic and patent literature reveals that 2,7-Dimethyl-1,3-benzothiazole is a known chemical entity, but dedicated research into its specific properties and applications is sparse. The primary contributions have centered on its fundamental synthesis and characterization, while significant gaps remain in understanding its potential value.

Key Academic Contributions:

Synthesis and Characterization: The synthesis of this compound has been described in the chemical literature, notably within patents. A documented method involves the reaction of 2-methyl-6-nitrobenzenethiol with iron powder in acetic acid, which facilitates a reduction and subsequent cyclization to form the benzothiazole (B30560) ring. chemicalbook.com Its fundamental identity is established with a unique CAS Number (103440-72-8), a molecular formula of C₉H₉NS, and characteristic spectroscopic data, such as ¹H-NMR spectra. chemicalbook.com

Scaffold Recognition: The broader family of benzothiazoles, to which the 2,7-dimethyl derivative belongs, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from the frequent appearance of the benzothiazole core in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netnih.gov

Existing Research Gaps:

Limited Biological Screening: A significant gap exists in the scientific literature regarding the biological activity of this compound. While related derivatives have been investigated, this specific isomer has not been systematically screened for potential therapeutic applications.

Unexplored Physicochemical Properties: Detailed investigations into its photophysical, electronic, and material properties are largely absent. Such studies are essential to determine its suitability for applications in materials science, such as in organic electronics or as a fluorescent marker. mdpi.com

Optimization of Synthesis: While a synthesis route is known, academic research into alternative, more efficient, or greener synthetic methodologies for this specific compound is not prominent. chemicalbook.comresearchgate.net

Identification of Emerging Research Avenues and Interdisciplinary Opportunities

The existing research gaps directly point toward numerous opportunities for future investigation. The established importance of the benzothiazole scaffold provides a strong rationale for exploring this compound in greater detail.

Emerging Research Avenues:

Medicinal Chemistry and Drug Discovery: The most immediate research avenue is the systematic biological evaluation of this compound. Given the known anti-inflammatory, anticancer, and antimicrobial activities of other benzothiazole derivatives, this compound is a candidate for broad-spectrum screening. pnrjournal.comnih.gov Furthermore, it can serve as a foundational scaffold for creating novel derivatives, where additional functional groups are introduced to modulate activity and selectivity. nih.gov

Materials Science: Benzothiazoles are known to be components of fluorescent and electroluminescent materials. nih.govmdpi.com An emerging area of research would be to characterize the photophysical properties of this compound to assess its potential for use in Organic Light-Emitting Diodes (OLEDs), chemical sensors, or as a fluorescent probe in biological imaging.

Agrochemicals: Many heterocyclic compounds find use in agriculture. nih.gov Investigating the potential of this compound as a fungicide, herbicide, or plant growth regulator is a plausible research direction.

Interdisciplinary Opportunities:

Computational Chemistry and Biology: Before engaging in resource-intensive laboratory work, computational docking studies can be employed to predict the binding affinity of this compound against a wide range of validated biological targets, such as enzymes and protein receptors. This interdisciplinary approach can prioritize and guide experimental screening efforts.

Green Chemistry and Process Engineering: Developing novel, environmentally benign synthesis routes for this compound presents an opportunity for collaboration between organic chemists and chemical engineers. This could involve exploring solvent-free reactions, microwave-assisted synthesis, or the use of heterogeneous catalysts to improve yield, reduce waste, and enhance the sustainability of its production. nih.govmdpi.com

The following table summarizes the key research gaps and the corresponding future research avenues for this compound.

| Existing Research Gap | Emerging Research Avenue | Interdisciplinary Field |

| Lack of data on biological activity. | Systematic screening for anticancer, antimicrobial, and anti-inflammatory properties. | Medicinal Chemistry, Pharmacology |

| Unexplored physicochemical properties. | Characterization of photophysical and electronic properties for material applications (e.g., OLEDs). | Materials Science, Physical Chemistry |

| Absence of Structure-Activity Relationship (SAR). | Synthesis of isomers and analogues to determine the effect of methyl group positioning. | Organic Synthesis, Computational Chemistry |

| Limited synthesis optimization in academic literature. | Development of sustainable and scalable "green" synthesis protocols. | Green Chemistry, Chemical Engineering |

| Unknown potential in agriculture. | Evaluation as a potential fungicide, herbicide, or plant growth regulator. | Agrochemical Science |

Broader Impact and Potential for Future Academic and Technological Advancement

Focused research into this compound holds the potential for significant advancements beyond the immediate characterization of a single molecule.

Advancement of Fundamental Knowledge: A thorough investigation of this compound will contribute valuable data to the broader field of heterocyclic chemistry. Specifically, it will enhance the understanding of structure-activity relationships within the benzothiazole class, clarifying how subtle changes in substitution patterns can dramatically alter biological or physical properties. This knowledge is crucial for the rational design of new molecules with desired functions.

Potential for New Technologies: Should this compound or its derivatives prove to have potent biological activity, it could lead to the development of new pharmaceuticals. A novel anticancer or antibiotic agent based on this scaffold would have a profound societal impact. rsc.orgmdpi.com Similarly, if it demonstrates unique photophysical properties, it could be incorporated into next-generation electronic displays, lighting systems, or diagnostic tools.

Development of Privileged Scaffolds: By serving as a starting point, this compound can be elaborated into more complex molecular architectures. Success in this area would establish the 2,7-dimethylbenzothiazole core as a new privileged substructure for medicinal chemists and material scientists, opening up new branches of research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7-dimethyl-1,3-benzothiazole, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves condensation reactions between substituted anilines and sulfur-containing precursors. For example, analogous benzothiazoles are synthesized using thiourea or thioamides under acidic or reflux conditions. Key variables include solvent choice (e.g., ethanol, DMF), catalysts (e.g., HCl, p-toluenesulfonic acid), and temperature control (80–120°C). Yield optimization may require iterative adjustments to stoichiometry and reaction time, as demonstrated in the synthesis of structurally similar compounds like 2-chloro-5,7-dimethyl-1,3-benzothiazole . Characterization via melting point, IR (C=N stretch at ~1600 cm⁻¹), and NMR (distinct methyl proton signals at δ 2.3–2.6 ppm) is critical for purity validation .

Q. How can structural discrepancies in this compound derivatives be resolved using spectroscopic techniques?

- Methodological Answer: Conflicting spectral data (e.g., unexpected splitting in ¹H-NMR or IR band shifts) often arise from impurities or isomer formation. Comparative analysis with reference compounds, such as 2-ethyl-6-methoxy-1,3-benzothiazole, can clarify ambiguities. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while 2D-NMR (COSY, HSQC) resolves overlapping signals from methyl and aromatic protons. For example, in 5-bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole, coupling constants and NOESY correlations were used to distinguish regioisomers .

Q. What are the standard protocols for assessing the stability of this compound under varying storage conditions?

- Methodological Answer: Stability studies involve accelerated degradation tests under controlled humidity (40–75%), temperature (4–40°C), and light exposure. HPLC or TLC monitors decomposition products, while thermogravimetric analysis (TGA) evaluates thermal stability. For halogenated analogs like 2,7-dibromo-4-chloro-1,3-benzothiazole, photodegradation pathways were identified via UV-Vis spectroscopy, revealing half-lives of >6 months in dark, inert conditions .

Advanced Research Questions

Q. How do electronic effects of methyl substituents at positions 2 and 7 influence the reactivity of 1,3-benzothiazoles in cross-coupling reactions?

- Methodological Answer: Methyl groups act as electron-donating substituents, altering the electron density of the benzothiazole core. Computational studies (DFT) on analogs like 2,5-dichloro-6-nitro-1,3-benzothiazole show that substituents at positions 2 and 7 modulate frontier molecular orbitals, affecting Suzuki-Miyaura coupling efficiency. Experimental validation using Pd catalysts and aryl boronic acids reveals that steric hindrance from methyl groups reduces reaction rates compared to unsubstituted derivatives .

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

- Methodological Answer: Activity is linked to mitochondrial targeting and ROS generation. In vitro assays on similar compounds (e.g., 2-ethyl-6-methoxy-1,3-benzothiazole) show IC₅₀ values of 5–20 µM against HeLa and MCF-7 cells. Flow cytometry reveals apoptosis induction via caspase-3/7 activation. Molecular docking studies with tubulin (PDB: 1SA0) suggest that methyl groups enhance hydrophobic interactions in the colchicine-binding pocket .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

- Methodological Answer: Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations predict binding affinities for targets like cyclooxygenase-2 (COX-2) or kinases. For N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide, in silico ADMET profiling (SwissADME) prioritized compounds with logP <3.5 and topological polar surface area (TPSA) <90 Ų for synthesis .

Q. What strategies mitigate contradictions in reported biological activities of methyl-substituted benzothiazoles?

- Methodological Answer: Discrepancies often stem from assay variability (e.g., cell line specificity, incubation time). Meta-analyses of datasets for analogs like 5-bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole recommend standardized protocols (e.g., MTT assay at 48h, 10% FBS media). Dose-response curves and selectivity indices (e.g., CC₅₀ in HEK293 vs. IC₅₀ in cancer cells) clarify toxicity profiles .

Notes

- Advanced questions integrate multi-disciplinary methodologies (e.g., synthetic chemistry, computational biology).

- Contradictions in data are addressed through comparative analysis and protocol standardization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.